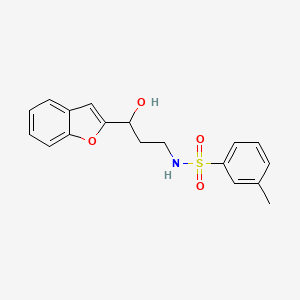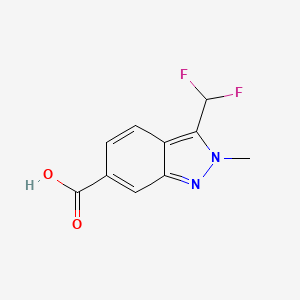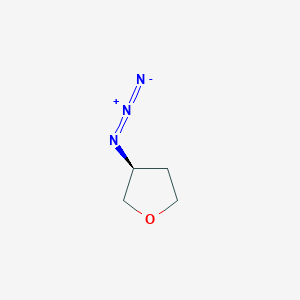
(3S)-3-Azidooxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Azidooxolane, also known as azidooxolane or AOX, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of oxolane and contains an azide group (-N3) that makes it highly reactive. In
Wirkmechanismus
(3S)-3-Azidooxolane works by reacting with other molecules that contain a terminal alkyne group. This reaction is known as a click reaction and results in the formation of a triazole ring. The triazole ring is stable and has a high affinity for binding to other molecules, making this compound a useful reagent in various applications.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects as it is primarily used as a chemical reagent in scientific research. However, it is important to handle this compound with care as it is highly reactive and can be explosive if not handled properly.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3S)-3-Azidooxolane in lab experiments include its high reactivity, efficiency in click chemistry, and ability to synthesize bioconjugates. However, the limitations of using this compound include its explosive nature and the need for careful handling.
Zukünftige Richtungen
For the use of (3S)-3-Azidooxolane in scientific research include the development of new click chemistry reactions, drug delivery systems, and imaging techniques.
Synthesemethoden
The synthesis of (3S)-3-Azidooxolane involves the reaction of oxolane with sodium azide in the presence of a catalyst. This reaction results in the formation of this compound, which is then purified using various techniques such as column chromatography and recrystallization. The yield of this synthesis method is high, making it an efficient and cost-effective way of producing this compound.
Wissenschaftliche Forschungsanwendungen
(3S)-3-Azidooxolane has various scientific research applications, including the synthesis of bioconjugates, photoaffinity labeling, and click chemistry. Bioconjugates are molecules that are used to target specific cells or tissues in the body, making them useful in drug delivery and imaging. This compound can be used to synthesize bioconjugates by attaching it to other molecules such as proteins or antibodies. Photoaffinity labeling is a technique used to identify the binding sites of a molecule by introducing a photo-reactive group. This compound can be used as a photo-reactive group in this technique. Click chemistry is a chemical reaction used to join molecules together quickly and efficiently. This compound is a useful reagent in click chemistry due to its high reactivity.
Eigenschaften
IUPAC Name |
(3S)-3-azidooxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c5-7-6-4-1-2-8-3-4/h4H,1-3H2/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFRAHLUYUUOBA-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

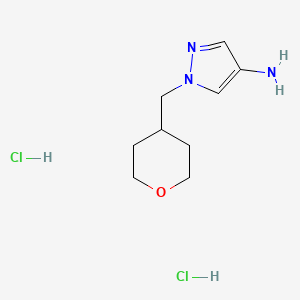
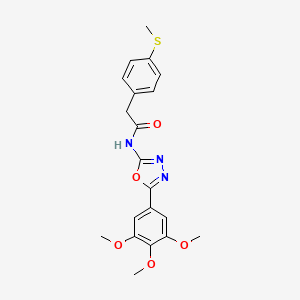
![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2571220.png)
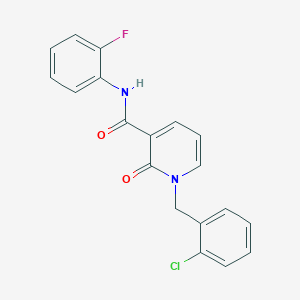
![N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]prop-2-enamide](/img/structure/B2571224.png)
![5-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2571227.png)
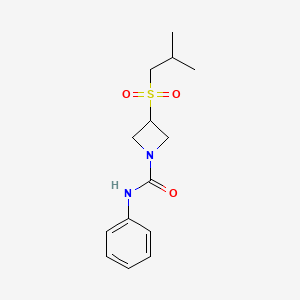
![4-chloro-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2571230.png)

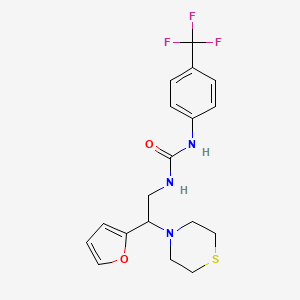

![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methylphenyl)urea](/img/structure/B2571237.png)
